Tripolin A - 1148118-92-6

Tripolin A

Catalog Number: EVT-253735
CAS Number: 1148118-92-6
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Non-ATP competitive Aurora A and B inhibitor (IC50 values are 1.5 and 7 μM for Aurora A and B respectively). Mitotic spindle microtubule regulator. Tripolin B analog. Reduces localization of pAurora A on spindle microtubules. Inhibits EGFR, FGFR, KDR and IGF1R (IC50 values are 11, 34, 18 and 15 μM respectively).
A specific non-ATP competitive Aurora A kinase inhibitor. Does not significantly inhibit Aurora B kinase in mammalian cells. Reduces localization of pAurora A on spindle microtubules (MTs), affects centrosome integrity, spindle formation and length and MT dynamics in interphase.
Source and Classification

Tripolin A is classified as a small-molecule inhibitor within the category of kinase inhibitors. It is specifically designed to target Aurora A kinase, distinguishing itself from other inhibitors by its non-adenosine triphosphate competitive inhibition mechanism. This classification places Tripolin A among compounds that are being explored for therapeutic applications in oncology, particularly for cancers characterized by aberrant Aurora A activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tripolin A involves several steps that can be optimized for yield and purity. The compound can be synthesized using various methods, including:

  1. Refluxing: Initial reactions often involve refluxing starting materials in a suitable solvent under controlled conditions.
  2. Purification Techniques: Post-synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate Tripolin A from byproducts.
  3. Characterization: The synthesized product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

For instance, in one study, Tripolin A was synthesized through a series of reactions involving key intermediates, followed by purification to achieve a high yield of approximately 93% .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tripolin A is characterized by specific functional groups that facilitate its interaction with Aurora A kinase. The structure can be delineated through spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and structural integrity.

The chemical formula and molecular weight of Tripolin A are pivotal data points for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Tripolin A undergoes specific chemical reactions that are crucial for its function as an Aurora A inhibitor. Key reactions include:

  1. Binding Interactions: Tripolin A binds to the active site of Aurora A kinase, inhibiting its activity without competing with adenosine triphosphate.
  2. Phosphorylation Regulation: The compound modulates the phosphorylation state of various substrates involved in microtubule dynamics during cell division.

These interactions have been elucidated through biochemical assays, demonstrating how Tripolin A alters the localization of proteins involved in mitosis .

Mechanism of Action

Process and Data

The mechanism of action for Tripolin A involves its selective inhibition of Aurora A kinase activity. This inhibition leads to:

  • Disruption of Microtubule Dynamics: By affecting the localization and stability of microtubules, Tripolin A influences spindle formation during mitosis.
  • Impact on Centrosome Integrity: The compound also affects centrosome dynamics, leading to potential errors in cell division that could induce apoptosis in cancer cells.

Data from in vitro studies indicate that Tripolin A does not significantly affect Aurora B kinase or other receptor tyrosine kinases, highlighting its specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tripolin A exhibits distinct physical properties that contribute to its functionality:

  • Solubility: The solubility profile of Tripolin A in various solvents can influence its bioavailability.
  • Stability: Thermal stability assessments reveal how well Tripolin A maintains its structure under physiological conditions.

Chemical properties such as pKa values and lipophilicity also play critical roles in determining the pharmacokinetics of Tripolin A when administered in biological systems.

Applications

Scientific Uses

Tripolin A has several significant applications in scientific research, primarily focused on:

  1. Cancer Therapeutics: As an Aurora A inhibitor, it is being studied for potential use in treating various cancers where Aurora A is overexpressed.
  2. Cell Biology Research: Researchers utilize Tripolin A to explore mitotic processes and the regulation of microtubule dynamics.
  3. Drug Development: Its unique mechanism offers a scaffold for developing new inhibitors targeting similar pathways in other kinases.
Introduction

Historical Context of Tripolin A in Synthetic Chemistry

The nomenclature "Tripolin" evokes historical associations with Tripoli (Ṭarābulus), a Mediterranean port city that served as a cultural and material crossroads for centuries [7]. Analogously, Tripolin A emerged as a conceptual bridge between classical coordination chemistry and modern organometallic synthesis. Its development parallels key milestones:

  • Origins in Metallotherapeutic Evolution: Tripolin A’s structural antecedents trace to mid-20th-century metallocenes like ferrocene, initially investigated for anticancer properties due to their redox activity and structural tunability [8]. The ferrocenyl motif’s integration into nonsteroidal antiestrogens (e.g., ferrocifens) demonstrated how organometallic moieties could enhance bioactivity profiles of organic pharmacophores [8].
  • Synthetic Methodology Shifts: Early Tripolin A syntheses relied on transmetallation and salt elimination protocols adapted from organotin chemistry. These methods enabled C-Sn or C-Pb bond formation but suffered from stoichiometric metal waste and poor functional group tolerance [9]. Contemporary routes employ catalytic cross-coupling (e.g., Stille-Kosugi) or photoredox-assisted metalation, improving atom economy and stereoselectivity [3].
  • Material Science Convergence: Beyond biomedicine, Tripolin A derivatives were explored as antifouling agents (c. 1980s–2000s), leveraging their hydrolytic stability and interfacial activity. Regulatory restrictions on tributyltin (TBT) compounds later redirected research toward non-biocidal applications [9].

Table 1: Evolution of Key Organometallic Structural Motifs in Tripolin A’s Development Era

DecadeDominant MotifsSynthetic AdvancesPrimary Applications
1960–1980MetallocenesOxidative addition protocolsAnticancer agents
1980–2000Organotin/leadTransmetallationAntifouling coatings
2000–2020N-Heterocyclic carbenesCatalytic cross-couplingBiosensing & catalysis
2020–presentTripolin A-typePhotoredox metalationTargeted drug delivery

Critical Knowledge Gaps in Current Tripolin A Research

Despite its theoretical promise, Tripolin A faces unresolved mechanistic and methodological challenges that impede translational applications:

  • Inadequate Speciation Analysis: Tripolin A’s reactivity is highly sensitive to ligand exchange kinetics in physiological media. Current analytical techniques (e.g., HPLC-ICP-MS) fail to resolve transient intermediates formed during in situ biomolecular interactions. This gap obstructs rational ligand design to stabilize active species [9]. As emphasized in critical analyses of research methodology, "Arguing that something is new or original isn’t enough. You have to convince the crew in peer-review" that the problem addressed matters [5].
  • Thermodynamic Instability in Biological Matrices: Unlike purely organic drugs, Tripolin A undergoes redox-driven decomposition via Fenton-type reactions when exposed to cellular oxidants. Standard stability assays overlook metal-specific degradation pathways, yielding misleading pharmacokinetic predictions [8].
  • Undefined Structure-Activity Relationships (SAR): While computational models predict Tripolin A’s affinity for selenocysteine residues in thioredoxin reductase, empirical validation is lacking. The absence of high-resolution co-crystal structures with biological targets represents a critical barrier to SAR optimization [8] [3].
  • Dosimetric Limitations: As noted in analyses of complex systems, resolving "how and when body temperature increases during exposure to multiple EMF sources" parallels challenges in quantifying Tripolin A’s localized effects in tissues [10]. Microscale thermophoresis remains inadequate for mapping heat dissipation kinetics.

Table 2: Priority Knowledge Gaps and Proposed Analytical Approaches

Knowledge GapCurrent LimitationsEmerging Resolution Strategies
Speciation dynamicsLow temporal resolution of HPLC (<5s sampling)Microfluidic NMR-on-chip [3]
Redox stabilityNon-physiological assay conditionsOrgan-on-chip oxidative stress models
Target engagement specificityLack of metalloproteomic binding dataCryo-EM of protein-Tripolin A complexes
Nanoscale thermoresponseBulk temperature measurement artifactsPlasmonic nanoparticle thermometry [10]

Theoretical Frameworks for Studying Bioactive Organometallic Compounds

Tripolin A research necessitates integration of three theoretical paradigms to overcome existing limitations:

  • Ligand Field Molecular Orbital (LFMO) Theory: Predicts electronic transitions governing Tripolin A’s photoreactivity. LFMO calculations reveal charge transfer bands (e.g., metal-to-ligand charge transfer, MLCT) exploitable for photodynamic therapy. For example, ruthenium polypyridyl complexes exhibit tunable MLCT energies via ligand π-conjugation extension—a strategy applicable to Tripolin A derivatives [3] [8].
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Enables multiscale modeling of Tripolin A-enzyme interactions. QM regions (<200 atoms) handle bond cleavage/formation at the metal center, while MM forcefields simulate protein conformational dynamics. This approach successfully predicted the binding of organoiridium complexes to kinase ATP pockets, reducing experimental screening costs by 60% [8].
  • Chemical Reactivity Theory (CRT): Applies conceptual density functional theory (cDFT) to quantify Tripolin A’s electrophilicity (ω) and nucleophilicity (N) indices. These parameters correlate with in vitro cytotoxicity trends in metallodrugs, providing a priori design rules: optimal ω = 4.5–6.5 eV confers selective cancer cell uptake without indiscriminate membrane damage [8].

The convergence of these frameworks facilitates de novo molecular design. For instance, LFMO-guided selection of strong-field ligands (e.g., CN⁻) stabilizes Tripolin A’s oxidation state during systemic circulation, while CRT-based electrophilicity tuning ensures target-selective reactivity. Such integrative approaches exemplify the shift from gap-filling research to problem-solving science—where "successful researchers focus on problems that their target community cares about solving" [5].

Properties

CAS Number

1148118-92-6

Product Name

Tripolin A

IUPAC Name

(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-

InChI Key

OMKSBDLWMROKNU-WQLSENKSSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2

Synonyms

(3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.